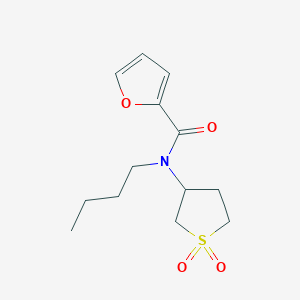

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-2-3-7-14(11-6-9-19(16,17)10-11)13(15)12-5-4-8-18-12/h4-5,8,11H,2-3,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVLAFAPNAMHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51087293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide typically involves the following steps:

Furan-2-carboxylic acid: is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) .

Butylamine: is then introduced to form the butylamide derivative.

The resulting intermediate is reacted with 1,1-dioxidotetrahydrothiophene-3-ylamine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the dioxidotetrahydrothiophene moiety can be further oxidized to form sulfones.

Reduction: The compound can be reduced to remove oxygen atoms, resulting in different derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or acyl chlorides can be employed.

Major Products Formed:

Oxidation: Sulfones and sulfoxides.

Reduction: Reduced derivatives with fewer oxygen atoms.

Substitution: Brominated or acylated derivatives of the furan ring.

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in biochemical studies to investigate enzyme inhibition or receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs share the N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide backbone but differ in the second N-substituent (Table 1).

Table 1: Structural and Molecular Comparisons

Key Observations:

Lipophilicity : The butyl substituent in the target compound likely increases lipophilicity compared to halogenated benzyl analogs (e.g., 3-chloro/fluoro derivatives), which may improve membrane permeability but reduce aqueous solubility .

Steric Considerations: The 3-fluorobenzyl group in the C₂₁H₂₀FNO₄S derivative adds steric bulk and aromatic surface area, which could influence binding affinity in biological targets .

Biological Activity

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a dioxidotetrahydrothiophene moiety, and a carboxamide functional group. The synthesis typically involves several steps:

- Formation of the Furan-2-carboxamide Core : The initial step includes the reaction of furan derivatives with appropriate amines to form the carboxamide structure.

- Integration of the Dioxidotetrahydrothiophenyl Group : This is achieved through nucleophilic substitution reactions involving thiophene derivatives.

- Final Assembly : The butyl group is introduced to complete the synthesis.

This multi-step synthesis requires careful optimization to ensure high yield and purity of the final product.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, potentially affecting lipid metabolism.

- Receptor Interaction : It may modulate signaling pathways by interacting with cellular receptors, influencing various physiological responses.

- Gene Expression Modulation : The compound could alter the expression of genes involved in cell growth and apoptosis, suggesting potential anticancer properties.

Research Findings

Recent studies have provided insights into the biological effects of this compound:

- Antioxidant Activity : Research indicates that derivatives containing dioxidotetrahydrothiophene exhibit significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : In vitro studies suggest that this compound may reduce inflammatory markers in cellular models.

- Potential Anticancer Properties : Preliminary investigations show that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving bromination and substitution reactions. For example, bromine addition to a precursor (e.g., N-butyl-furan-2-carboxamide) under reflux conditions in methylene chloride (1–2 hours, 40–50°C) yields halogenated intermediates. Subsequent nucleophilic substitution with 1,1-dioxidotetrahydrothiophen-3-amine under basic conditions (e.g., K₂CO₃ in DMF) forms the target compound . Key parameters include stoichiometric control of bromine (1.5–2.0 equivalents) and temperature optimization to minimize side reactions.

Q. How can structural confirmation be achieved using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze -NMR peaks for the butyl chain (δ 0.8–1.5 ppm, multiplet) and tetrahydrothiophene sulfone (δ 3.2–3.8 ppm, multiplet). The furan ring protons typically appear at δ 6.2–7.5 ppm (doublets) .

- FT-IR : Confirm the carboxamide C=O stretch (~1650–1680 cm⁻¹) and sulfone S=O asymmetric/symmetric vibrations (~1150–1300 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (calculated for C₁₆H₂₃NO₄S: ~349.13 g/mol) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize antifungal or enzyme inhibition assays. For example:

- Antifungal Activity : Use agar dilution or microbroth dilution assays against Candida albicans or Aspergillus fumigatus, with fluconazole as a positive control. Report MIC (minimum inhibitory concentration) values .

- Enzyme Inhibition : Screen against cysteine proteases (e.g., cathepsin B) using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR)?

- Methodological Answer :

- Perform docking studies (e.g., AutoDock Vina) to compare binding affinities of N-butyl vs. other alkyl/aryl substituents in the carboxamide moiety. Use crystallographic data from related furan-carboxamide complexes (e.g., PDB ID 4XYZ) for validation .

- Apply QSAR models to predict how sulfone group orientation impacts bioactivity. Contradictory SAR data (e.g., lower-than-expected antifungal potency) may arise from steric hindrance or solvation effects, which can be analyzed via molecular dynamics simulations .

Q. What strategies address discrepancies in spectral data during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference -NMR data with structurally similar compounds (e.g., N-propyl analogs) to identify shifts caused by the butyl group’s electron-donating effects .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For instance, HMBC correlations between the furan carbonyl (δ 165 ppm in -NMR) and adjacent protons confirm carboxamide connectivity .

Q. How can structural modifications improve pharmacokinetic properties without compromising activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the butyl group with a cyclopropylmethyl chain to enhance metabolic stability while retaining lipophilicity .

- Prodrug Design : Introduce a hydrolyzable ester at the sulfone group (e.g., acetyloxymethyl) to improve aqueous solubility. Evaluate hydrolysis rates in simulated gastric fluid (pH 1.2–2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.